4-(3-Ethoxy-benzyl)-piperidine hydrochloride
Overview
Description
The compound “4-(3-Ethoxy-benzyl)-piperidine hydrochloride” is a piperidine derivative. Piperidine is a heterocyclic organic compound with the molecular formula (CH2)5NH. It is a colorless liquid with an odor described as objectionable, and typical of amines . The molecule is named after the pepper plant Piper nigrum from which piperine was first isolated.
Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a piperidine ring attached to a benzyl group via a carbon atom. The benzyl group would have an ethoxy group attached to the third carbon .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be similar to those of other piperidine derivatives. For example, piperidines can undergo reactions such as N-alkylation, N-acylation, and ring-opening reactions .Scientific Research Applications
Organic Synthesis and Reactivity
Piperidine derivatives, including 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, are often studied for their reactivity in nucleophilic aromatic substitution reactions. These reactions are crucial for the synthesis of complex organic molecules. For example, the reaction of piperidine with nitro-aromatic compounds in benzene affords nitro-piperidinobenzene derivatives in quantitative yield, demonstrating the utility of piperidine derivatives in organic synthesis through addition-elimination mechanisms (Pietra & Vitali, 1972).
Pharmacological Applications
The pharmacological landscape for piperidine derivatives is vast, with research exploring their application across various therapeutic areas. While specific studies on this compound may not be directly cited, insights can be drawn from related compounds:
- Neuropsychiatric Disorders: Certain piperidine derivatives have shown potential in the treatment of neuropsychiatric disorders. For instance, studies on dopamine D2 receptor ligands highlight the importance of the piperidine moiety in contributing to therapeutic effects in conditions like schizophrenia and Parkinson's disease (Jůza et al., 2022).
- Cancer Research: Piperidine derivatives have also been explored for their anticancer properties. Research focusing on novel piperidine-based compounds has revealed promising cytotoxic activities, highlighting their potential role as antineoplastic agents (Hossain et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGQGWDPBZFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656562 | |
Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172021-56-5 | |
Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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